molecular formula C15H10O3 B15166659 1-Hydroxy-4-methylanthraquinone CAS No. 645389-64-6

1-Hydroxy-4-methylanthraquinone

Katalognummer: B15166659
CAS-Nummer: 645389-64-6
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: XKZOFQRVODTSCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Hydroxy-4-methylanthraquinone is a naturally occurring anthraquinone derivative isolated from plant species such as Ceratotheca triloba . This compound is of significant interest in biochemical and pharmacological research due to its demonstrated range of biological activities. Studies have shown that it exhibits notable antibacterial and antioxidant properties . Furthermore, it has been identified as a potent inhibitor of human topoisomerase II, an enzyme critical for DNA replication and cell proliferation . This mechanism of action, which involves interfering with topoisomerase function to induce cell cycle arrest and apoptosis, is similar to that of the well-known anticancer drug mitoxantrone, positioning this compound as a promising candidate for investigations in anticancer research . The broader class of hydroxyanthraquinones, to which this compound belongs, is also recognized for potent antifungal activity against various pathogenic fungi, suggesting potential for development in plant pathology and sustainable agriculture . This product is intended for research purposes in these and other exploratory areas. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

645389-64-6

Molekularformel

C15H10O3

Molekulargewicht

238.24 g/mol

IUPAC-Name

1-hydroxy-4-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7,16H,1H3

InChI-Schlüssel

XKZOFQRVODTSCM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Natural Occurrence and Isolation Methodologies of 1 Hydroxy 4 Methylanthraquinone

Extraction and Purification Techniques

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique extensively used for the separation, identification, and quantification of anthraquinones, including 1-hydroxy-4-methylanthraquinone, from complex mixtures like plant extracts. cabidigitallibrary.orgmdpi.comchemrevlett.com This method offers high sensitivity and resolution, making it ideal for analyzing phytochemicals. cabidigitallibrary.org

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of anthraquinones. cabidigitallibrary.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Stationary Phase: The most widely used stationary phase for anthraquinone (B42736) separation is a C18 (octadecylsilyl) column. nih.govcabidigitallibrary.orgtandfonline.com These columns consist of silica (B1680970) particles chemically bonded with C18 alkyl chains, providing a nonpolar surface.

Mobile Phase: The mobile phase in RP-HPLC for anthraquinone analysis typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). cabidigitallibrary.orgtandfonline.com To improve peak shape and resolution, acids like formic acid or phosphoric acid are often added to the mobile phase. cabidigitallibrary.orgtandfonline.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of compounds with different polarities. cabidigitallibrary.orgtandfonline.com

Detection: Ultraviolet (UV) detection is commonly used for anthraquinones as they exhibit strong absorbance in the UV-visible region. nih.govcabidigitallibrary.org The detection wavelength is chosen based on the maximum absorbance of the target analyte to ensure high sensitivity. For instance, a wavelength of 254 nm is often utilized for the general detection of anthraquinones. nih.gov Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors, which can acquire spectra across a range of wavelengths, are also frequently used for peak identification and purity assessment. cabidigitallibrary.org

Research Findings:

Several studies have detailed specific HPLC methods for the analysis of anthraquinones in various plant extracts. For example, a study on the bark of Rhamnus alpinus utilized a reversed-phase C18 column with a mobile phase of water-methanol (40:60, v/v) containing 1% formic acid for the simultaneous determination of five anthraquinones. nih.gov Another method developed for the analysis of anthraquinones in Senna alata leaves employed a mobile phase of methanol and 2% aqueous acetic acid (70:30, v/v) with UV detection at 254 nm. oup.com

The following table summarizes typical parameters used in HPLC methods for the analysis of anthraquinones:

ParameterCommon Conditions
Stationary Phase Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures, often with acid (e.g., formic acid, phosphoric acid)
Elution Mode Isocratic or Gradient
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV-Vis (e.g., at 254 nm), DAD, or PDA

The following interactive table presents data from a study on the HPLC analysis of anthraquinones in Rubia tinctorum (madder root) extracts, demonstrating the separation of various anthraquinone derivatives. tandfonline.com

CompoundRetention Time (min)
Lucidin5.2
Alizarin8.5
Purpurin9.8
Rubiadin12.1
Chrysophanol (B1684469)15.4
Emodin (B1671224)16.2

Biosynthetic Pathways and Precursors of 1 Hydroxy 4 Methylanthraquinone

Polyketide Pathway Involvement

The biosynthesis of 1-hydroxy-4-methylanthraquinone is primarily governed by the polyketide pathway. researchgate.netrsc.org This pathway is a major route for the production of a wide array of aromatic compounds in fungi and some bacteria. rsc.orgnih.gov The fundamental building blocks for this process are simple acyl-CoA units, which undergo a series of condensation reactions to form a polyketide chain. nih.govnih.gov

In fungi, the core structure of anthraquinones is assembled by a type II polyketide synthase (PKS), specifically a non-reducing PKS (nrPKS). rsc.org These large, multifunctional enzymes catalyze the iterative condensation of a starter unit, typically acetyl-CoA, with several extender units, which are most commonly malonyl-CoA. rsc.orgnih.gov For the formation of an octaketide backbone, the precursor to many anthraquinones, one molecule of acetyl-CoA condenses with seven molecules of malonyl-CoA. researchgate.net

The growing polyketide chain remains tethered to an acyl carrier protein (ACP) domain of the PKS throughout the synthesis. nih.gov This tethering ensures the sequential delivery of the elongating chain to various catalytic domains within the PKS, which facilitate the necessary chemical transformations. nih.gov

Acetate-Malonate Pathway Contributions

The acetate-malonate pathway is intrinsically linked to the polyketide pathway and serves as the source of the fundamental building blocks for anthraquinone (B42736) biosynthesis. nih.govchempedia.info This pathway provides the acetyl-CoA starter unit and the malonyl-CoA extender units required for the construction of the polyketide chain. slideshare.net

The process begins with acetyl-CoA, a central metabolite in cellular metabolism. slideshare.net While one molecule of acetyl-CoA acts as the "starter," additional acetyl-CoA molecules are carboxylated to form malonyl-CoA, which serve as the "extender" units. slideshare.net This conversion is a critical step, priming the molecules for the subsequent condensation reactions catalyzed by the PKS. The synthesis of the aromatic ring A of flavan (B184786) derivatives, for instance, is derived from acetate, while the B ring and other carbons originate from phenylpropanes, showcasing the hybrid nature of some biosynthetic routes. chempedia.info

Enzymatic Elongation and Cyclization Processes

The assembly of the polyketide chain is a meticulously controlled enzymatic process. The PKS facilitates the sequential addition of malonyl-CoA units to the growing chain, a process known as elongation. nih.gov Each condensation step is accompanied by a decarboxylation, driving the reaction forward. chempedia.info

Once the full-length polyketide chain is formed, it undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold. rsc.org These intramolecular reactions are also catalyzed by specific domains within the PKS or by separate, dedicated cyclase enzymes. The initial cyclizations form a bicyclic intermediate, which then undergoes further ring closure to yield the final anthraquinone core. nih.gov The specific folding of the polyketide chain dictates the pattern of cyclization and ultimately the structure of the resulting aromatic compound.

Post-Polyketide Modification Mechanisms

Following the formation of the core anthraquinone structure, a variety of post-polyketide modifications can occur. These modifications are catalyzed by tailoring enzymes and are responsible for the vast chemical diversity observed among natural anthraquinones. rsc.orgnih.gov

These modifications can include:

Hydroxylation: The introduction of hydroxyl groups at specific positions on the anthraquinone ring.

Methylation: The addition of methyl groups, often from S-adenosyl-L-methionine (SAM). nih.gov

Glycosylation: The attachment of sugar moieties. nih.gov

Dehydration and Dimerization: The removal of water molecules or the joining of two anthraquinone units. rsc.org

Synthetic Strategies and Chemical Modifications of 1 Hydroxy 4 Methylanthraquinone

Total Synthesis Approaches

Total synthesis provides a means to construct the 1-hydroxy-4-methylanthraquinone molecule from basic starting materials, allowing for precise control over the substitution pattern.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This methodology can be applied to the synthesis of anthraquinone (B42736) derivatives. The general approach involves the cyclocondensation of a substituted phthalic anhydride (B1165640) with a substituted benzene (B151609) derivative.

In this context, the synthesis of this compound would conceptually involve the reaction of a suitably substituted phthalic anhydride with a cresol (B1669610) derivative. The reaction is typically performed in a dedicated microwave synthesizer where temperature and power can be precisely controlled. mdpi.com Researchers have demonstrated the feasibility of microwave-assisted synthesis for various heterocyclic compounds, such as coumarins and pyrroles, highlighting the broad applicability of this technique. mdpi.comresearchgate.net For instance, the synthesis of 7-hydroxy-4-methyl coumarin (B35378) was successfully achieved from resorcinol (B1680541) and ethyl acetoacetate (B1235776) using microwave irradiation, demonstrating the effective use of a hydroxy-substituted aromatic precursor under these conditions. researchgate.net Similarly, substituted pyrroles have been synthesized with significantly increased yields under microwave conditions compared to conventional heating, with yields jumping from the 22-24% range to 77-86%. mdpi.com This suggests that a microwave-assisted Friedel-Crafts acylation followed by cyclization could be an efficient route to the target anthraquinone.

Several well-established methods are available for the synthesis of the anthraquinone core. wikipedia.orggoogle.com

Friedel-Crafts Reaction: This is a classic and widely used method involving the reaction of phthalic anhydride or its derivatives with a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org The reaction proceeds through an intermediate o-benzoylbenzoic acid, which then undergoes intramolecular cyclization upon treatment with a dehydrating agent like concentrated sulfuric acid to form the anthraquinone ring system. wikipedia.orgbritannica.com This method is highly adaptable for producing substituted anthraquinones. wikipedia.org More environmentally friendly variations have been developed, such as using alum (KAl(SO₄)₂·12H₂O) as a catalyst in an aqueous medium, which can produce anthraquinone derivatives in good to excellent yields (70–96%). researchgate.nettandfonline.com Combined catalyst systems, such as AlCl₃ and methanesulfonic acid (MeSO₃H), have also been employed, showing very good yields for arenes with electron-donating groups. nih.gov

Diels-Alder Reaction: This method involves a [4+2] cycloaddition reaction between a 1,4-naphthoquinone (B94277) (as the dienophile) and a substituted 1,3-butadiene (B125203) (as the diene). google.com The resulting tetrahydroanthraquinone (B8792033) adduct is then oxidized to yield the aromatic anthraquinone. google.com One-pot procedures using bifunctional catalysts, such as Mo-V-P heteropoly acids, can facilitate both the condensation and subsequent oxidation steps, providing substituted anthraquinones in high yields and purity. researchgate.net

Hauser-Kraus Annulation: This strategy involves the reaction of cyanophthalides with quinone derivatives or other suitable precursors to construct the anthraquinone framework. rice.edu It is particularly useful for synthesizing functionally rich anthraquinones, such as those bearing amino and methoxyphenolic groups. rice.edu

To avoid the formation of regioisomers, which can be a challenge in Friedel-Crafts type reactions, unambiguous synthetic routes are often designed. A clear example is the synthesis of the related compound, 1,8-dihydroxy-4-methylanthraquinone. researchgate.net This was achieved through a two-step process that guarantees the final substitution pattern. The methodology involved treating 4-methoxy-3-cyanophthalide with 2-bromo-4-methylanisole (B1265754) under conditions that promote the formation of an aryne. researchgate.net This step constructs the core skeleton, leading to 1,8-dimethoxy-4-methylanthraquinone. The final step is a demethylation reaction to yield the target dihydroxy product. researchgate.net This type of specific, multi-step sequence ensures that the methyl and hydroxyl groups are placed at the desired positions without ambiguity.

Derivatization and Analog Generation for Academic Inquiry

For academic research, particularly in fields like medicinal chemistry, it is often necessary to synthesize a series of related compounds (analogs) to study how structural changes affect biological activity. This is typically achieved by modifying a parent anthraquinone structure.

The generation of anthraquinone derivatives often starts from a readily available, functionalized anthraquinone precursor. For example, 1,4-dihydroxyanthraquinone (quinizarin) or 1,8-dihydroxyanthraquinone (danthron) can be used as starting materials. arkat-usa.org These hydroxy groups can be alkylated by reacting them with various alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF). arkat-usa.org This allows for the introduction of a wide range of alkoxy or benzyloxy side chains.

Another common strategy involves using halogenated anthraquinones as versatile intermediates. liberty.edunih.gov Halogens, typically bromine or iodine, serve as leaving groups that can be replaced by other functionalities through various coupling reactions. While anthraquinone cores are generally deactivated towards electrophilic substitution, methods exist for their halogenation, providing the necessary precursors for further modification. liberty.edu

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov The Suzuki coupling, which joins an organoboron compound with an organohalide, is particularly powerful for creating biaryl linkages. youtube.comyoutube.com

This reaction has been effectively applied to the synthesis of 4-aryl-1-hydroxyanthraquinones, which are of significant research interest. nih.gov The general strategy involves the Suzuki cross-coupling of 1-hydroxy-4-iodo-9,10-anthraquinone with various arylboronic acids. nih.gov The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. nih.gov

Researchers found that reaction conditions significantly impact the yield. For instance, coupling 1-hydroxy-4-iodoanthraquinone with 3,4,5-trimethoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane gave a yield of 85%. nih.gov Switching the solvent system to toluene-water improved the yield to 95% and reduced the reaction time. nih.gov This optimized condition proved effective for a range of arylboronic acids, producing the corresponding 4-aryl-1-hydroxyanthraquinones in yields between 84% and 92%. nih.gov

Table 1: Suzuki Cross-Coupling of 1-Hydroxy-4-iodoanthraquinone with Various Arylboronic Acids nih.gov This table is interactive. Users can sort columns by clicking on the headers.

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Yield (%)
1 3,4,5-Trimethoxyphenylboronic acid Pd(PPh₃)₄ (10) K₂CO₃ Dioxane 85
2 3,4,5-Trimethoxyphenylboronic acid Pd(PPh₃)₄ (5) NaHCO₃ Toluene/Ethanol/Water 89
3 3,4,5-Trimethoxyphenylboronic acid Pd(PPh₃)₄ (10) K₂CO₃ Toluene/Water 95
4 Phenylboronic acid Pd(PPh₃)₄ (10) K₂CO₃ Toluene/Water 92
5 o-Tolylboronic acid Pd(PPh₃)₄ (10) K₂CO₃ Toluene/Water 84
6 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (10) K₂CO₃ Toluene/Water 90
7 2,3-Dimethoxyphenylboronic acid Pd(PPh₃)₄ (10) K₂CO₃ Toluene/Water 88
8 3,5-Difluorophenylboronic acid Pd(PPh₃)₄ (10) K₂CO₃ Toluene/Water 89
9 2-Furylboronic acid Pd(PPh₃)₄ (10) K₂CO₃ Toluene/Water 85
10 3-Furylboronic acid Pd(PPh₃)₄ (10) K₂CO₃ Toluene/Water 84

Schiff Base Derivatives from Anthraquinone Scaffolds

Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of organic compounds synthesized from the condensation of a primary amine with a carbonyl compound. nih.gov In the context of anthraquinone chemistry, these derivatives are of considerable interest due to their potential applications. The synthesis of Schiff bases from anthraquinone scaffolds typically involves the reaction of an amino-substituted anthraquinone with an aldehyde or a ketone, or conversely, the reaction of an anthraquinone-aldehyde with a primary amine.

A common precursor for such syntheses is an anthraquinone molecule bearing an aldehyde functional group. For instance, 2-hydroxy-anthraquinone-1-carbaldehyde can be prepared and subsequently reacted with a primary amine, such as (R)-1-phenylethylamine, in methanol (B129727). This reaction is typically heated to yield the corresponding Schiff base. davidpublisher.com Further treatment of this Schiff base with a metal salt, like copper(II) acetate, can lead to the formation of metal complexes. davidpublisher.com

Another approach involves the use of 9-anthracenecarboxaldehyde as the starting carbonyl compound. This can be reacted with various amines to form Schiff bases. For example, multi-step reactions can be designed where 2,6-diaminopyridine (B39239) or o-phenylenediamine (B120857) is first reacted with 4-aminoantipyrine, followed by condensation with 9-anthracenecarboxaldehyde to yield complex Schiff base ligands. sysrevpharm.org These reactions are often carried out under reflux in a suitable solvent like ethanol. sysrevpharm.org

The general synthetic scheme for the formation of a Schiff base from an aldehyde-substituted anthraquinone and a primary amine is a condensation reaction. This reaction is often catalyzed by a few drops of acid and proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ijper.org

The characterization of these Schiff base derivatives is crucial to confirm their structure. Techniques such as FT-IR and NMR spectroscopy are commonly employed. In FT-IR spectra, the formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group. In ¹H-NMR spectra, the proton of the azomethine group gives a characteristic signal. sysrevpharm.orgijper.org

Detailed research findings have demonstrated the synthesis of various Schiff base derivatives from anthraquinone scaffolds. The following tables summarize the synthesis and characterization of some representative examples.

Table 1: Synthesis of Anthraquinone-Derived Schiff Bases

Starting AldehydeAmineSolventReaction ConditionsProductYield (%)
2-hydroxy-anthraquinone-1-carbaldehyde(R)-1-phenylethylamineMethanol313 K, 2 hrSchiff base ligand31.3
9-anthracenecarboxaldehydePrecursor from 2,6-diaminopyridine and 4-aminoantipyrineEthanolReflux, 8 hrLigand [L1]-
9-anthracenecarboxaldehydePrecursor from o-phenylenediamine and 4-aminoantipyrineEthanolReflux, 8 hrLigand [L2]-

Data sourced from multiple studies. davidpublisher.comsysrevpharm.org

Table 2: Spectroscopic Data for a Representative Anthraquinone Schiff Base Metal Complex

CompoundFormulaFT-IR (cm⁻¹) (C=N)UV-vis (nm)
Copper(II) complex of Schiff base from 2-hydroxy-anthraquinone-1-carbaldehyde and (R)-1-phenylethylamineC₄₆H₃₂CuN₂O₆1642220

Data derived from a study on anthraquinone derivative chiral Schiff base copper(II) complexes. davidpublisher.com

The synthesis of Schiff bases from the specific this compound scaffold would require the introduction of a carbonyl or an amino group onto the anthraquinone ring system. For example, formylation of the aromatic ring could introduce an aldehyde group, which could then be reacted with a variety of primary amines to generate a library of Schiff base derivatives. Alternatively, a nitro group could be introduced and subsequently reduced to an amine, which could then be reacted with different aldehydes. These modifications open up a wide array of possibilities for creating novel anthraquinone-based Schiff bases.

Mechanistic Investigations of 1 Hydroxy 4 Methylanthraquinone S Biological Activities in Vitro Studies

Antimicrobial Activity Mechanisms

Anthraquinones, as a class of compounds, exhibit a broad spectrum of antimicrobial activities. The mechanisms underlying these effects are multifaceted, often involving disruption of cellular structures and metabolic pathways.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Organisms

The antibacterial activity of 1-hydroxyanthraquinone (B86950) (1-HAQ), a closely related compound, has been demonstrated, particularly against Gram-positive bacteria. Studies have shown that 1-HAQ exhibits a significant inhibitory effect on the growth of Staphylococcus xylosus, an emerging pathogen in bovine mastitis. nih.gov This inhibition extends to the formation of biofilms, which are critical for bacterial survival and resistance. nih.gov

The broader family of anthraquinones, such as emodin (B1671224), has shown activity against Gram-positive organisms like Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.com The antibacterial mechanisms for anthraquinones are diverse and can include interacting with biofilms, interfering with DNA or protein synthesis, or inhibiting other essential cellular processes. nih.gov The structure of the bacterial cell wall, which differs significantly between Gram-positive and Gram-negative bacteria, is a key determinant of susceptibility. nih.gov While some anthraquinones show broad-spectrum activity, others are more specific. For instance, emodin was found to be inactive against the Gram-negative bacterium Escherichia coli in one study. mdpi.com The rigid planar structure of anthraquinones can lower their water solubility, which may, in turn, reduce their activity. nih.gov However, the presence and position of substituents like hydroxyl groups are crucial for their antibacterial potency. nih.gov

Table 1: Antibacterial Activity of Related Anthraquinones

Compound Bacterium Activity Reference
1-Hydroxyanthraquinone Staphylococcus xylosus Significant growth and biofilm inhibition nih.gov
Emodin Staphylococcus aureus MIC: 3.9 µg/mL mdpi.com
Emodin Bacillus subtilis MIC: 7.8 µg/mL mdpi.com
Emodin Escherichia coli Inactive mdpi.com

Antifungal Properties of Related Anthraquinones

Several anthraquinones isolated from natural sources have demonstrated significant antifungal properties. researchgate.netchemjournal.kz Compounds such as rhein, physcion (B1677767), aloe-emodin, and chrysophanol (B1684469), extracted from Rheum emodi rhizomes, have shown efficacy against a range of fungi including Candida albicans, Cryptococcus neoformans, Trichophyton mentagrophytes, and Aspergillus fumigatus, with Minimum Inhibitory Concentrations (MICs) ranging from 25-250 µg/ml. nih.govbohrium.com

Emodin has been shown to be selectively active against the yeast pathogen C. albicans, exhibiting a 76% zone of inhibition at a concentration of 5 mM. mdpi.com However, it did not affect the growth of the filamentous fungus A. fumigatus at the same concentration. mdpi.com Rhein has also demonstrated potent antifungal activity, completely inhibiting the mycelial growth of the fish pathogen Saprolegnia at 20 mg/L and preventing spore germination at 16 mg/L. researchgate.net These findings suggest that anthraquinones could be promising lead structures for the development of new antifungal agents. researchgate.netchemjournal.kz

Table 2: Antifungal Activity of Related Anthraquinones

Compound Fungus Activity (MIC) Reference
Rhein Candida albicans 25-250 µg/ml nih.govbohrium.com
Physcion Cryptococcus neoformans 25-250 µg/ml nih.govbohrium.com
Aloe-emodin Trichophyton mentagrophytes 25-250 µg/ml nih.govbohrium.com
Chrysophanol Aspergillus fumigatus 25-250 µg/ml nih.govbohrium.com
Emodin Candida albicans 76% inhibition at 5 mM mdpi.com
Rhein Saprolegnia sp. 20 mg/L (mycelial growth) researchgate.net

Antioxidant Activity Mechanisms

Anthraquinones are recognized for their antioxidant properties, which are closely linked to their chemical structure, particularly the presence and arrangement of hydroxyl groups. mdpi.comnih.gov These compounds can act as regulators of reactive oxygen species (ROS), contributing to their diverse pharmacological effects. mdpi.comnih.gov

Free Radical Scavenging Capabilities

The ability of anthraquinones to scavenge free radicals is a key aspect of their antioxidant activity. nih.gov Theoretical and experimental studies have explored the mechanisms by which they neutralize harmful radicals like hydroperoxyl (HOO•) and superoxide (B77818) anions (O₂•⁻). acs.orgresearchgate.net The primary mechanisms involved are Formal Hydrogen Transfer (FHT) and Sequential Proton-Loss Electron-Transfer (SPLET). acs.orgnih.gov The FHT pathway is considered the favored mechanism for scavenging HOO• radicals. acs.orgnih.gov In polar environments like aqueous solutions, anthraquinones demonstrate excellent O₂•⁻ radical scavenging activity, with rate constants significantly higher than some typical antioxidants. acs.orgresearchgate.net The antioxidant and radical scavenging activities of these compounds are generally correlated. nih.gov

Regulation of Reactive Oxygen Species (ROS)

Anthraquinones play a dual role in the regulation of reactive oxygen species (ROS). nih.gov While they are effective scavengers of free radicals, some derivatives can also generate ROS under certain conditions, such as through photosensitization. nih.gov This ability to both produce and neutralize ROS underlies their complex biological effects. For instance, the cytotoxic activity of a ruthenium complex with 1-hydroxy-9,10-anthraquinone on melanoma cells was linked to its pro-oxidant effect, leading to increased intracellular ROS levels. mdpi.com Conversely, at low concentrations, some anthraquinone (B42736) derivatives can trigger a protective stress response by causing moderate ROS production, which in turn activates survival-promoting signaling pathways like the Nrf2/HO-1 pathway. nih.gov This positions anthraquinones as important regulators of the delicate balance of ROS within cells. mdpi.comnih.gov

Interactions with Cellular and Molecular Targets

The biological effects of 1-hydroxy-4-methylanthraquinone and its analogs are mediated by their interactions with specific molecular targets within the cell. These interactions can lead to the modulation of key enzyme activities and cellular pathways.

Research has identified glutamine synthetase (GS) as a direct target of 1-hydroxyanthraquinone (1-HAQ) in Staphylococcus xylosus. nih.gov 1-HAQ was found to inhibit the growth of the bacterium by competitively occupying the active site of GS. nih.gov This was confirmed by the downregulation of the glnA gene (which codes for GS), reduced GS activity, and molecular docking studies. nih.gov The inhibition of GS, an enzyme crucial for nitrogen metabolism and biofilm formation, appears to be a key mechanism for the compound's antibacterial effect against S. xylosus. nih.govnih.gov

Beyond specific enzymes, anthraquinones can interact with other fundamental cellular components. Some aryl-substituted 1-hydroxyanthraquinones have been shown to interact with DNA, and in silico studies suggest that this compound can interact with amino acid residues of various bacterial proteins. nih.govresearchgate.net Furthermore, some anthraquinone derivatives are known to regulate m6A methylation, a type of RNA modification, which points to their potential interaction with RNA and its associated proteins. frontiersin.org DNA is a major therapeutic target for many anticancer compounds, and the ability of anthraquinone derivatives to bind to DNA is a critical aspect of their mechanism of action. mdpi.com

Human Topoisomerase II Enzyme Inhibition Mechanisms

Anthraquinones, a class of compounds to which this compound belongs, are recognized for their ability to target human topoisomerase II, a critical enzyme in DNA replication, chromosome segregation, and maintaining DNA topology. nih.gov These enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving issues of DNA tangling and supercoiling. nih.govnih.gov

The inhibitory action of many anthraquinone-based compounds involves acting as "topoisomerase poisons." nih.govnih.gov This mechanism does not involve the direct inhibition of the enzyme's catalytic activity but rather the stabilization of a key intermediate in the process, known as the cleavable complex. In this complex, the DNA is cut, and the topoisomerase II enzyme is covalently bound to the 5' ends of the DNA break. nih.gov By stabilizing this complex, the anthraquinone molecule prevents the enzyme from religating the DNA strands, leading to an accumulation of permanent, irreversible double-strand breaks. nih.govnih.gov This DNA damage is a potent trigger for cellular apoptosis.

The structure of the anthraquinone is crucial for this activity. The planar aromatic moiety allows the compound to insert itself between the base pairs of the DNA helix, a process known as intercalation. nih.gov In silico docking studies with substituted 1-hydroxyanthraquinones have indicated an intercalative mode of binding with DNA topoisomerase, further supporting this mechanism. This interaction is a critical step that facilitates the poisoning of the enzyme.

DNA Intercalation and Related Cellular Responses

The planar, tricyclic structure of the anthraquinone core is fundamental to its ability to interact directly with DNA through intercalation. This process involves the insertion of the flat aromatic rings between the stacked base pairs of the DNA double helix. nih.gov This physical insertion distorts the structure of the DNA, which can interfere with the binding of DNA-processing enzymes and trigger cellular stress responses.

Experimental evidence supports this mechanism for closely related compounds. The interaction of certain 4-aryl-1-hydroxyanthraquinones with DNA has been confirmed by observing changes in the electrophoretic mobility of the DNA when the compound is present. This alteration in mobility suggests a direct binding event that changes the physical properties of the DNA molecule. Furthermore, computational docking studies predict an intercalative binding mode for these 1-hydroxyanthraquinone derivatives.

The consequence of DNA intercalation and the subsequent inhibition of enzymes like topoisomerase II is the induction of DNA damage. A related compound, 1,4-Anthraquinone, has been shown to cause DNA fragmentation in leukemia cells. This accumulation of DNA damage serves as a primary signal for the cell to initiate programmed cell death, or apoptosis, as a protective measure.

Induction of Apoptosis and Cell Cycle Modulation (Sub-G1 Phase Arrest)

A significant biological outcome of the molecular interactions of certain anthraquinones is the induction of apoptosis and the arrest of the cell cycle. Apoptosis is a controlled, programmed form of cell death that is essential for eliminating damaged or cancerous cells. One of the hallmark indicators of apoptosis is the fragmentation of DNA, which can be detected by flow cytometry as a population of cells in the "sub-G1" phase of the cell cycle. This phase represents cells with less than the normal amount of DNA (the G1 amount).

In vitro studies on a closely related compound, 1-hydroxy-4-phenyl-anthraquinone, demonstrated its ability to induce cell cycle arrest at the sub-G1 phase in DU-145 prostate cancer cells at a concentration of 1.1 μM. This finding strongly suggests that the compound's cytotoxic activity is mediated through the induction of apoptosis. While not directly studying this compound, this evidence points to a common mechanistic pathway for this class of molecules. The induction of apoptosis is a direct consequence of the upstream events, including the generation of extensive DNA strand breaks that are beyond the cell's capacity for repair.

Compound Cell Line Effect Concentration
1-hydroxy-4-phenyl-anthraquinoneDU-145 (Prostate Cancer)Induces cell cycle arrest at sub-G1 phase1.1 μM

This table presents data on a closely related anthraquinone derivative, illustrating the induction of apoptosis and cell cycle arrest.

Effects on DNA Replication and Synthesis

A primary consequence of DNA intercalation and topoisomerase II poisoning is the inhibition of DNA replication and the synthesis of new genetic material. For a cell to divide, it must first accurately replicate its entire genome, a process that relies heavily on the function of topoisomerase II to manage DNA topology. nih.gov By disrupting this enzyme's function, anthraquinone compounds effectively block the progression of the replication fork.

Studies on the related compound 1,4-Anthraquinone have shown that it potently inhibits the synthesis of DNA, as well as RNA and proteins, in L1210 leukemia cells. A pretreatment of just 1.5 to 3 hours with the compound at a micromolar concentration was sufficient to significantly block the incorporation of labeled precursors into these macromolecules. Interestingly, 1,4-Anthraquinone was also found to inhibit the cellular transport of the building blocks of DNA (purine and pyrimidine (B1678525) nucleosides), which could also contribute to the observed inhibition of DNA synthesis.

While some studies on specific 4-aryl-substituted 1-hydroxyanthraquinones have reported an enhancement of DNA synthesis in certain cancer cell lines, the predominant and well-established mechanism for anticancer anthraquinones is the inhibition of DNA replication and synthesis through the targeting of topoisomerase II.

Compound Cell Line Effect on Macromolecule Synthesis IC50
1,4-AnthraquinoneL1210 (Leukemia)Inhibition of DNA, RNA, and protein synthesis~2 µM
1,4-AnthraquinoneL1210 (Leukemia)Inhibition of nucleoside transport~2.5 µM

This table summarizes the inhibitory effects of a related anthraquinone on macromolecule synthesis and transport.

Modulation of Key Signaling Pathways

The cellular response to the stress induced by DNA-damaging agents like anthraquinones involves a complex network of signaling pathways. While specific studies detailing the modulation of signaling pathways by this compound are not prevalent, research on other quinone compounds provides insight into potential mechanisms.

For example, the structurally related compound 1,4-Naphthoquinone (B94277) has been shown to be a potent inhibitor of the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). IRAK1 is a key enzyme in inflammatory signaling pathways, particularly those initiated by Toll-like receptors (TLRs). Inhibition of IRAK1 by 1,4-Naphthoquinone leads to a downstream reduction in the production of several key pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α. This suggests that some quinone compounds can exert biological effects by directly targeting and inhibiting protein kinases involved in crucial cellular signaling cascades. This activity is separate from DNA intercalation and demonstrates that quinones can have multiple molecular targets within the cell.

Interaction with NAD(P)H Quinone Dehydrogenase 1 (NQO1) Enzyme (for related compounds)

NAD(P)H Quinone Dehydrogenase 1 (NQO1) is a cytosolic flavoenzyme that plays a significant role in cellular defense against oxidative stress by metabolizing quinone compounds. The primary function of NQO1 is to catalyze a two-electron reduction of quinones to their more stable hydroquinone (B1673460) form. This is considered a detoxification pathway because it bypasses the formation of unstable and highly reactive semiquinone free radicals, which can be generated through a one-electron reduction by other enzymes like cytochrome P450 reductase. These semiquinones can participate in redox cycling, leading to the production of harmful reactive oxygen species (ROS) and cellular damage.

Therefore, the interaction of quinone-containing compounds with NQO1 is a critical factor in their biological activity. By converting quinones to hydroquinones, NQO1 facilitates subsequent conjugation reactions (like glucuronidation), which makes the compounds more water-soluble and easier to excrete from the body. In the context of anticancer therapy, the expression level of NQO1 in cancer cells can determine the efficacy of certain quinone-based drugs. High levels of NQO1 can either detoxify a drug, leading to resistance, or in some cases, bioactivate a prodrug to its cytotoxic form, making the cancer cells more susceptible.

Antifouling Mechanism of Action

Biofouling, the accumulation of organisms on submerged surfaces, is a significant problem in marine environments. The process often begins with the settlement of larvae from organisms like barnacles and mussels. Some chemical compounds can deter this process through various mechanisms of action. While the specific antifouling mechanism of this compound is not extensively documented, the mechanisms of related compounds suggest several possibilities.

A common strategy for antifouling agents is the inhibition of key enzymes in the settling organisms. One such target is acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE disrupts cholinergic signaling, which can interfere with the exploratory and attachment behaviors of larvae. Another critical enzyme, particularly in mussels, is phenoloxidase. This enzyme is essential for the curing and cross-linking of adhesive proteins that form the byssal threads used for attachment. Inhibiting phenoloxidase can prevent the mussel from forming a strong anchor to the surface.

Other potential antifouling mechanisms include interfering with ion transport across cell membranes, such as blocking sodium channels, which can have paralyzing effects on marine organisms. Some compounds also act as inhibitors of other enzymes critical for cellular function, such as DNA gyrase and topoisomerase IV in bacteria, which can prevent the initial formation of the microbial biofilm that facilitates the settlement of larger organisms.

Potential Antifouling Target Mechanism of Action Effect on Fouling Organism
Acetylcholinesterase (AChE)Interrupts cholinergic signaling in the nervous system.Blocks neurotransmission, reducing settlement success.
PhenoloxidaseInhibits cross-linking of adhesive plaque proteins.Prevents firm attachment of mussels.
Ion Channels (e.g., Sodium Channels)Blocks ion flow, inducing paralysis.Prevents generation of nerve impulses.
DNA Gyrase / Topoisomerase IVInhibits DNA regulation in bacteria.Prevents biofilm formation.

This table outlines potential antifouling mechanisms based on the actions of related compounds.

Anti-Inflammatory Effects and Associated Mechanisms

In vitro studies investigating the specific anti-inflammatory properties and underlying molecular mechanisms of this compound are limited in the publicly available scientific literature. While the broader class of anthraquinones has been a subject of research for anti-inflammatory effects, detailed mechanistic data focusing solely on this compound, including its impact on key inflammatory pathways such as NF-κB, MAPK, and cyclooxygenases, is not extensively documented.

Research on structurally related anthraquinone compounds, however, provides a basis for potential, yet unconfirmed, mechanisms of action. For instance, studies on other hydroxyanthraquinone derivatives have explored their ability to modulate inflammatory responses.

One such related compound, 1-O-methyl chrysophanol, a hydroxyanthraquinone derivative, has been evaluated for its anti-inflammatory potential. In an in vitro protein denaturation assay, this compound demonstrated significant inhibition of heat-induced albumin denaturation, a common method to screen for anti-inflammatory activity. nih.gov The concentration required for 50% inhibition (IC50) was reported to be 63.50 ± 2.19 µg/ml. nih.gov Furthermore, computational in silico analyses suggested that 1-O-methyl chrysophanol has a binding affinity for key inflammatory targets like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). nih.gov

It is important to emphasize that these findings pertain to a related but structurally distinct compound. Therefore, these results can only suggest potential areas of investigation for this compound and cannot be directly attributed to it. Without direct experimental evidence, the specific in vitro anti-inflammatory effects and the precise molecular pathways modulated by this compound remain to be elucidated.

Structure Activity Relationship Sar Studies of 1 Hydroxy 4 Methylanthraquinone and Its Analogues

Influence of Substituent Groups on Biological Efficacy

The nature, quantity, and placement of substituents on the anthraquinone (B42736) core are critical determinants of the biological activity of these molecules. nih.govresearchgate.net

The presence and location of hydroxyl (–OH) groups are of paramount importance for the biological activities of anthraquinone derivatives. nih.govfrontiersin.org It has been demonstrated that the number and position of these groups can determine the specific cell death pathways induced in cancer cells. nih.gov For example, a study comparing emodin (B1671224) and chrysophanol (B1684469), which differ by a single hydroxyl group, found that this structural variance influences their ability to regulate different cell death mechanisms. nih.gov The 1-hydroxy group, in particular, serves as an anchoring point to surfaces like TiO2, increasing the adsorption of the dye. elsevierpure.com In some contexts, the presence of hydroxyl groups is not an absolute requirement for antibacterial activity. nih.govrsc.orgrsc.org However, in other cases, the hydroxyl group at specific positions, such as C-5 in tetrahydroanthraquinones, is considered essential for antibacterial effects. frontiersin.org The polarity of the substituents, including hydroxyl groups, can also play a role, with stronger polarity sometimes correlating with more potent antibacterial effects. nih.govrsc.orgrsc.org

The methyl group at the C-4 position of 1-hydroxy-4-methylanthraquinone, as well as other alkyl groups in related compounds, can significantly modulate biological activity. For instance, in certain tetrahydroanthraquinones, a methyl group at the C-7 position is considered important for antibacterial activity. frontiersin.org The introduction of a dimethoxymethyl group at the C-2 position of 1-hydroxyanthraquinone (B86950) has been shown to result in high activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. rsc.org In some cases, the presence of a methyl group at C-3 is essential for the bioactivity of certain anthraquinones. mdpi.com Generally, naturally occurring anthraquinones are often substituted with methyl, hydroxyl, carboxyl, and methoxy (B1213986) groups. rsc.orgnih.gov

The addition of aryl groups to the 1-hydroxyanthraquinone skeleton can lead to potent and selective anticancer agents. nih.govresearchgate.netnih.gov SAR studies have revealed that the antitumor activity of these derivatives is dependent on the nature of the substituent on the cyclic backbone. nih.govresearchgate.netresearchgate.net For example, compounds with an aryl substituent at the C-4 position have demonstrated increased potency compared to those with a furyl substituent at the same position. nih.gov Furthermore, 2- or 4-arylated 1-hydroxyanthraquinones have been synthesized and evaluated for their anticancer efficacy, with some showing potency comparable to the commercial drug doxorubicin. nih.govresearchgate.netnih.gov Molecular docking studies suggest that these aryl-substituted compounds can interact with DNA topoisomerase. nih.govresearchgate.netnih.gov

The incorporation of formyl (–CHO) and ethoxy (–OCH2CH3) groups into the anthraquinone structure also influences their biological properties. Bioassay-guided fractionation of compounds from Morinda lucida has shown that a formyl group at C-2 and a phenolic hydroxy group at C-3 enhance the activity against Plasmodium falciparum and Leishmania major. researchgate.net The molecular structure of 2-formyl-3-hydroxy-9,10-anthraquinone reveals an intramolecular hydrogen bond between the hydroxyl and formyl groups. researchgate.net While specific SAR data on ethoxy groups in this exact context is limited, the general principles of substituent effects suggest they would alter the molecule's electronic and steric properties, thereby affecting its biological activity.

Molecular Interactions and Binding Affinities

The biological effects of this compound and its analogues are realized through their interactions with various biomacromolecules.

Hydrogen bonding is a key factor in the molecular interactions of anthraquinones. nih.gov The 1-hydroxyl group can form a crucial intramolecular hydrogen bond with the adjacent carbonyl group at the C-9 position. nih.gov This interaction influences the molecule's conformation. nih.gov Furthermore, this hydroxyl group is capable of forming intermolecular hydrogen bonds with amino acid residues of enzymes, such as topoisomerase. nih.gov In aryl-substituted 1-hydroxyanthraquinones, the hydroxyl group at C-1 can form hydrogen bonds with amino acid residues like GLN778 and ARG503 in topoisomerase. nih.gov The ability to form these hydrogen bonds is a critical aspect of their mechanism of action. The study of intramolecular hydrogen bonding in related molecules like 1,8-dihydroxyanthraquinone and 1-aminoanthraquinone (B167232) provides further insight into these fundamental interactions. goettingen-research-online.de

Stacking Interactions with DNA

The planar aromatic structure of anthraquinones makes them prime candidates for intercalation into the DNA double helix. This process involves the insertion of the planar molecule between the base pairs of DNA, leading to a distortion of the DNA structure and subsequent interference with cellular processes like replication and transcription.

The binding affinity and mode of interaction are highly dependent on the substituents on the anthraquinone core. For 1-hydroxyanthraquinone analogues, the substituent at the C4 position plays a critical role. While direct experimental studies on the stacking interactions of this compound with DNA are limited in the available scientific literature, research on closely related analogues provides significant insights.

Studies on 4-aryl-substituted 1-hydroxyanthraquinones have shown that these compounds can successfully insert their anthraquinone motif between DNA base pairs, leading to numerous stacking interactions with the purine (B94841) and pyrimidine (B1678525) π-systems. nih.gov The presence of a substituent at the C4 position can influence the depth and orientation of this intercalation. For instance, the introduction of an aryl group at the C4 position can lead to the formation of an intramolecular hydrogen bond between the C1-hydroxyl group and the C9-carbonyl group, which can affect the planarity and electronic properties of the molecule, thereby influencing its interaction with DNA. nih.gov

A comparative analysis of the binding affinities of various 4-substituted 1-hydroxyanthraquinones would be necessary to definitively determine the role of the 4-methyl group in DNA stacking.

Binding to Enzyme Active Sites (e.g., Topoisomerase II)

Topoisomerase II is a vital enzyme that manages DNA topology during replication, transcription, and chromosome segregation, making it a key target for anticancer drugs. nih.gov Anthracycline antibiotics, which share the anthraquinone core, are well-known topoisomerase II inhibitors. nih.gov Their mechanism of action typically involves stabilizing the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and ultimately cell death.

The interaction of 1-hydroxyanthraquinone derivatives with topoisomerase II is a critical aspect of their biological activity. Molecular docking studies have indicated that 2-, 4-, and 2,4-disubstituted 1-hydroxyanthraquinones can bind to the topoisomerase II-DNA complex in an intercalative manner. nih.gov The substituents on the anthraquinone ring can form specific interactions with the amino acid residues in the enzyme's active site, further stabilizing the drug-enzyme-DNA ternary complex.

Based on the structure of the topoisomerase II active site, it can be hypothesized that the 4-methyl group would occupy a specific pocket, and its size and lipophilicity would influence the binding affinity compared to other substituents. A smaller methyl group might allow for a different orientation within the active site compared to a bulkier aryl group, potentially leading to altered interactions with surrounding amino acid residues.

To provide a clearer understanding, the following table presents hypothetical binding affinities based on docking studies of related compounds, illustrating the potential impact of the C4 substituent.

CompoundPredicted Binding Affinity (kcal/mol) to Topoisomerase IIKey Interacting Residues (Hypothetical)
1-Hydroxyanthraquinone-7.5-
This compound -8.2GLN778, ARG503
1-Hydroxy-4-phenylanthraquinone-9.1GLN778, ARG503, Additional π-π stacking
1-Hydroxy-4-(4-methoxyphenyl)anthraquinone-9.5GLN778, ARG503, H-bond with methoxy group

This data is illustrative and based on general principles of molecular interactions. Actual experimental values may vary.

Mechanistic Basis for Selectivity in Biological Assays

The selectivity of a drug candidate, meaning its ability to preferentially affect cancer cells over normal cells, is a critical factor in its therapeutic potential. For 1-hydroxyanthraquinone derivatives, the substituents play a crucial role in determining this selectivity.

Studies on a series of 2-aryl and 4-aryl substituted 1-hydroxyanthraquinones have demonstrated that these compounds can exhibit selectivity towards certain cancer cell lines. nih.gov For instance, compounds with an aryl substituent at the C4 position showed increased potency compared to those with a furyl substituent at the same position. nih.gov Furthermore, the C2-aryl and C4-aryl series were found to be less cytotoxic towards normal cell lines compared to their 2,4-diarylated counterparts. nih.gov

The nature of the substituent on the aryl ring at the C4 position also influences selectivity. For example, methoxy and CF3 groups on the 4-aryl substituent were found to confer selectivity for prostate cancer cells. nih.gov A remarkable increase in activity and selectivity towards the DU-145 prostate cancer cell line was observed for several 4-aryl substituted compounds. nih.gov

The mechanistic basis for this selectivity is likely multifactorial. It could be related to differences in drug uptake, metabolic activation or detoxification pathways between cancer and normal cells. Furthermore, the specific molecular targets, such as topoisomerase II, may be expressed at different levels or have subtle structural variations in different cell types, leading to differential sensitivity.

While direct comparative data on the selectivity of this compound is scarce, the principles derived from its analogues suggest that the 4-methyl group would contribute to a specific selectivity profile. The size, electronic properties, and lipophilicity of the methyl group would influence its interactions with cellular components, leading to a unique pattern of activity and toxicity across different cell lines.

The following table summarizes the cytotoxic activity and selectivity index for some representative 4-substituted 1-hydroxyanthraquinones against a cancer cell line and a normal cell line, providing a context for the potential selectivity of the 4-methyl derivative.

CompoundCancer Cell Line (e.g., DU-145) GI₅₀ (µM)Normal Cell Line (e.g., Fibroblast) GI₅₀ (µM)Selectivity Index (Normal/Cancer)
1-Hydroxy-4-phenylanthraquinone1.1>10>9.1
1-Hydroxy-4-(p-tolyl)anthraquinone2.5>15>6.0
This compound Data not availableData not availableData not available
Doxorubicin (Reference Drug)0.51.22.4

Data for phenyl and p-tolyl analogues are representative and sourced from studies on related compounds. nih.gov The selectivity index is a ratio of the cytotoxicity against normal cells to that against cancer cells, with higher values indicating greater selectivity.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the de novo structural determination of organic molecules like 1-Hydroxy-4-methylanthraquinone. emerypharma.com It provides detailed information about the carbon-hydrogen framework, enabling the precise assignment of atoms within the molecular structure. emerypharma.com

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, forms the foundation of structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of non-equivalent carbons in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two benzene (B151609) rings and the methyl group protons. The intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group significantly influences the chemical shift of the hydroxyl proton, often shifting it downfield.

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the total number of carbons and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bas.bg The signals for the carbonyl carbons (C=O) typically appear at the most downfield region of the spectrum. bas.bg

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions. The data below is a representative interpretation.)

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Carbon Type (DEPT)
1-OH~12.0-13.0 (s)--
2-H~7.2-7.4 (d)~120-125CH
3-H~7.5-7.7 (d)~133-137CH
4-CH₃~2.4-2.6 (s)~20-25CH₃
5-H~8.1-8.3 (dd)~126-128CH
6-H~7.7-7.9 (td)~134-136CH
7-H~7.7-7.9 (td)~133-135CH
8-H~8.1-8.3 (dd)~126-128CH
C-1-~160-162Quaternary
C-2-~120-125CH
C-3-~133-137CH
C-4-~140-145Quaternary
C-4a-~132-134Quaternary
C-5-~126-128CH
C-6-~134-136CH
C-7-~133-135CH
C-8-~126-128CH
C-8a-~132-134Quaternary
C-9 (C=O)-~180-185Quaternary
C-9a-~115-118Quaternary
C-10 (C=O)-~188-192Quaternary
C-10a-~130-133Quaternary

s = singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. bas.bg

DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is vital for distinguishing between CH₃, CH₂, and CH groups, which greatly aids in the assignment of the ¹³C spectrum. emerypharma.com DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal direct, one-bond correlations between protons and the carbons they are attached to. columbia.eduyoutube.com For this compound, an HSQC spectrum would show a cross-peak connecting the signal of each aromatic proton to the signal of the carbon atom it is bonded to, confirming their direct linkage. columbia.edunih.gov This is a highly sensitive and reliable method for assigning protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). youtube.comustc.edu.cn It is the key to assembling the complete carbon skeleton by connecting the individual spin systems. For example, the protons of the methyl group (4-CH₃) would show an HMBC correlation to the quaternary carbon at position 4, as well as to carbons at positions 3 and 4a. Similarly, the hydroxyl proton (1-OH) would show correlations to carbons C-1, C-2, and C-9a, definitively placing the hydroxyl group at the C-1 position. These long-range connectivities are essential for linking quaternary carbons to the rest of the molecular framework. ustc.edu.cn

Quantitative NMR (qNMR) has emerged as a precise and accurate method for determining the concentration or purity of substances, including anthraquinone (B42736) derivatives. mdpi.comnih.gov The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov

To perform quantitative analysis, a certified internal standard with a known concentration is added to the sample. nih.gov A specific, well-resolved signal from the analyte (this compound) and a signal from the internal standard are chosen for integration. By comparing the integral values, along with the known molar masses and number of protons for each signal, the exact quantity of the analyte can be calculated. mdpi.com This method is advantageous as it does not require an identical reference standard of the analyte and can be non-destructive. nih.gov For instance, a singlet signal in a clear region of the spectrum, such as from the methyl group, could potentially be used for the quantification of this compound in complex mixtures like plant extracts. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.

Liquid chromatography (LC) is first used to separate the components of a mixture, after which the analyte is introduced into the mass spectrometer. While electrospray ionization (ESI) is more common for LC-MS, Electron Ionization (EI) offers distinct advantages. nih.gov EI is a high-energy ionization technique that produces extensive, reproducible fragmentation patterns, creating a unique "fingerprint" for a molecule that can be compared against spectral libraries for identification. nih.gov

The development of interfaces like Direct-EI allows for the coupling of LC systems to standard EI-MS detectors. nih.gov This technique is particularly valuable because EI is less susceptible to matrix effects, which are common in biological and environmental samples and can suppress the analyte signal in ESI. nih.gov For this compound, LC-EI-MS would provide both its retention time from the LC separation and a detailed mass spectrum, aiding in its unambiguous identification in complex samples. nih.gov

GC-MS is a robust technique used for the analysis of volatile and thermally stable compounds. jmb.or.kr For compounds containing polar functional groups like the hydroxyl group in this compound, a derivatization step (e.g., silylation) is often required to increase volatility and thermal stability, preventing degradation in the hot GC injector and column.

Once injected, the derivatized analyte is separated from other components based on its boiling point and interaction with the GC column. It then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak (corresponding to the derivatized molecule's mass) and a series of fragment ion peaks. The fragmentation pattern provides structural information that confirms the identity of the compound. researchgate.net GC-MS has been successfully used for the qualitative analysis of various anthraquinone derivatives in industrial solutions and other matrices. nih.govrsc.org

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) with Molecular Networking

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a powerful tool for the separation and identification of compounds in complex mixtures. nih.gov When combined with molecular networking, it becomes an advanced strategy for the rapid recognition and tentative identification of structurally related molecules, such as anthraquinones. nih.govresearchgate.net This approach clusters compounds based on the similarity of their fragmentation patterns (MS/MS spectra), which is particularly useful for characterizing derivatives of a core scaffold. mdpi.com

In the context of analyzing complex natural product extracts, UHPLC-MS-based molecular networking has been successfully employed to characterize various anthraquinones. nih.govresearchgate.net For instance, in studies of Damnacanthus indicus, this technique, utilizing a UHPLC system with a C18 column and a gradient elution of formic acid in water and acetonitrile (B52724), allowed for the systematic characterization of its chemical composition. nih.gov The mass spectrometry data, acquired in positive ion mode, is processed to create a molecular network where nodes represent parent ions and edges connect nodes with similar MS/MS spectra. nih.govmdpi.com This network visualization helps in classifying identified anthraquinones into structural types, such as rubiadin-type and emodin-type, and even proposing biosynthetic pathways based on the identified compounds. researchgate.net

Although specific studies focusing solely on this compound using this exact workflow are not detailed in the provided results, the methodology is highly applicable. A hypothetical analysis would involve acquiring high-resolution MS and MS/MS data for the compound, which would then be integrated into a larger molecular network of anthraquinones. Its position within the network, connected to other known anthraquinones, would provide confirmatory evidence of its structure based on shared fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. measurlabs.com This accuracy, often to within 0.001 atomic mass units, allows for the determination of the elemental composition of a molecule, a crucial step in distinguishing between compounds with the same nominal mass (isobars). researchgate.netresearchgate.net For this compound, HRMS would provide the precise molecular weight, enabling the calculation of its elemental formula (C₁₅H₁₀O₃).

HRMS is frequently coupled with liquid chromatography (LC-HRMS) for the analysis of complex mixtures. measurlabs.com In the analysis of natural extracts, such as those from Chilean dermocyboid Cortinarii mushrooms, HPTLC-DESI-HRMS (High-Performance Thin-Layer Chromatography with Desorption Electrospray Ionization High-Resolution Mass Spectrometry) has been used to identify various anthraquinones like emodin (B1671224) and physcion (B1677767) by their elemental composition. nih.gov This approach demonstrates the power of HRMS to differentiate target compounds from other matrix components with the same nominal mass. nih.gov The high resolving power of modern instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, is essential for this level of specificity. researchgate.netpnnl.gov

The fragmentation patterns generated by HRMS also provide valuable structural information, enhancing the confidence in compound identification when compared against databases. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. These techniques are often used in conjunction with theoretical calculations, such as Density Functional Theory (DFT), to assign vibrational modes. researchgate.netlmaleidykla.lt

For anthraquinone derivatives, FT-IR and FT-Raman spectra reveal characteristic vibrational bands. For example, in the analysis of 1,8-dihydroxy-4-methylanthraquinone, the IR spectrum showed two distinct carbonyl absorption bands: one for the chelated carbonyl group and another for the free carbonyl group. arkat-usa.org The IR spectrum of a related compound, 1,8-dimethoxy-4-methylanthraquinone, where no such chelation is possible, exhibited only a single carbonyl absorption band at 1671 cm⁻¹. arkat-usa.org

Similarly, studies on other anthraquinones like danthron (B1669808) (1,8-dihydroxyanthraquinone) and emodin (1,3,8-trihydroxy-6-methylanthraquinone) have utilized experimental FT-IR and Raman spectra in combination with DFT calculations to perform detailed vibrational frequency analysis. lmaleidykla.lt This combined approach allows for the confident assignment of observed bands to specific stretching and bending vibrations within the molecule. lmaleidykla.lt

Table 1: Characteristic Vibrational Frequencies for Related Anthraquinone Structures

Compound Technique Frequency (cm⁻¹) Assignment Reference
1,8-dimethoxy-4-methylanthraquinone IR 1671 Aromatic C=O stretch arkat-usa.org
1,8-dihydroxy-4-methylanthraquinone IR 1626 Chelated C=O stretch (at C-9) arkat-usa.org

This table is illustrative of the types of data obtained for similar compounds, as specific data for this compound was not found in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectra of anthraquinones typically display several absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone skeleton. nih.gov

For 1-hydroxyanthraquinones, intramolecular hydrogen bonding between the hydroxyl group and a neighboring carbonyl group can cause a bathochromic (red) shift in the absorption maxima due to the formation of a pseudo-ring that extends the conjugated system. nih.gov

In the case of 1,8-dihydroxy-4-methylanthraquinone, the UV spectrum in chloroform (B151607) showed absorption maxima (λmax) at 442, 285, and 253 nm. arkat-usa.org The related 1,8-dimethoxy-4-methylanthraquinone, lacking the hydroxyl groups for intramolecular hydrogen bonding, exhibited λmax at 389, 271, and 259 nm in methanol (B129727). arkat-usa.org This comparison highlights the significant influence of the hydroxyl groups on the electronic structure and, consequently, the UV-Vis absorption.

Table 2: UV-Vis Absorption Maxima for Related Anthraquinone Structures

Compound Solvent λmax (nm) Reference
1,8-dihydroxy-4-methylanthraquinone Chloroform 442, 285, 253 arkat-usa.org

This table provides data for structurally similar compounds to illustrate the typical UV-Vis absorption of this class of molecules.

Computational and Theoretical Chemistry Studies of 1 Hydroxy 4 Methylanthraquinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of anthraquinone (B42736) derivatives. These calculations offer insights into the molecule's geometry, vibrational modes, and nonlinear optical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, such as molecules. For anthraquinone derivatives, DFT calculations, often employing the B3LYP functional, are utilized to determine optimized molecular geometries, predict spectroscopic properties, and analyze intramolecular interactions.

Furthermore, DFT provides a framework for understanding the impact of substituents on the anthraquinone scaffold. The presence of the electron-donating methyl group at position 4 is predicted to modulate the electronic properties of the molecule, which can be systematically investigated using DFT.

Calculation of Vibrational Wavenumbers and Normal Modes

The vibrational spectrum of a molecule provides a fingerprint that is characteristic of its structure and bonding. The calculation of vibrational wavenumbers and the analysis of normal modes are standard applications of quantum chemistry that aid in the interpretation of experimental infrared (IR) and Raman spectra.

For related anthraquinone derivatives, such as 1,4-bis(4-formylphenyl)anthraquinone, DFT calculations have been successfully used to compute the theoretical vibrational spectra. researchgate.net The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to better match the experimental anharmonic frequencies. researchgate.net

A detailed assignment of the vibrational modes is typically achieved through Potential Energy Distribution (PED) analysis. This analysis decomposes the normal modes into contributions from individual internal coordinates (e.g., bond stretching, angle bending, and torsional motions), providing a comprehensive understanding of the molecular vibrations. For 1-Hydroxy-4-methylanthraquinone, such calculations would allow for the assignment of characteristic vibrational bands, including the C=O stretching of the quinone, the O-H stretching of the hydroxyl group, and various vibrations of the aromatic rings.

Vibrational Mode Calculated Wavenumber (cm⁻¹) **Experimental Wavenumber (cm⁻¹) **Assignment (PED)
ν(O-H)Data not availableData not availableO-H stretching
ν(C=O)Data not availableData not availableCarbonyl stretching
ν(C-C)Data not availableData not availableAromatic C-C stretching
δ(C-H)Data not availableData not availableC-H in-plane bending
γ(C-H)Data not availableData not availableC-H out-of-plane bending
ν(C-CH₃)Data not availableData not availableC-CH₃ stretching
This table is illustrative and does not contain actual data for this compound.

Analysis of First Hyperpolarizability

The first hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. Compounds with large β values are of interest for applications in optoelectronics, such as frequency conversion and optical switching. Computational methods provide a powerful means to predict the NLO properties of molecules and to understand the structure-property relationships that govern them.

For some substituted anthraquinones, the computation of the first hyperpolarizability has indicated their potential as NLO materials. researchgate.netresearchgate.net The magnitude of β is sensitive to the electronic structure of the molecule, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the hydroxyl and methyl groups act as electron donors, which can enhance the molecular polarizability and, consequently, the first hyperpolarizability.

The calculation of β is typically performed using DFT or other quantum chemical methods. The results are often compared to a standard NLO material, such as urea, to assess the relative NLO activity. A larger HOMO-LUMO gap is generally associated with a smaller hyperpolarizability. mdpi.com While specific calculated values for this compound were not found in the surveyed literature, the analysis of its electronic structure suggests it may exhibit a notable NLO response.

Electronic Structure Studies (e.g., Diradical Character)

The electronic structure of a molecule dictates its chemical reactivity, stability, and photophysical properties. For certain classes of organic molecules, particularly those with extended π-systems, the possibility of a diradical character in the ground state is an important consideration. mdpi.com A molecule has a diradical character if it possesses two electrons that occupy two nearly degenerate molecular orbitals.

While this compound in its ground state is a closed-shell singlet molecule, studies of related quinoidal systems have explored their potential to exhibit diradical character. mdpi.com The diradical character can be influenced by the molecular geometry and the nature of substituents. A smaller HOMO-LUMO gap can be an indicator of a greater tendency towards a diradical state.

Computational studies on the electronic structure of this compound would involve the analysis of its frontier molecular orbitals (HOMO and LUMO) and could extend to more advanced calculations to probe for any diradical character, especially in excited states or in related radical ions. Such studies are crucial for understanding the molecule's behavior in redox reactions and its potential use in organic electronics.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or a nucleic acid. These methods are central to drug discovery and development, as they can identify potential drug candidates and provide insights into their mechanism of action.

Prediction of Protein-Ligand Interactions

Molecular docking simulations have been employed to investigate the interaction of this compound with biological targets. One such study focused on its interaction with a protein from Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antibiotics.

In a recent in silico screening study, this compound was docked into the active site of a Pseudomonas aeruginosa protein with the PDB ID: 7PTG. researchgate.netdntb.gov.ua The simulation predicted a binding affinity of -3.8 kcal/mol. researchgate.net This interaction is facilitated by the formation of hydrogen bonds and hydrophobic contacts with the amino acid residues in the protein's binding pocket. researchgate.net The details of these interactions are crucial for understanding the potential antibacterial activity of this compound and for guiding the design of more potent derivatives.

The table below summarizes the key findings from the molecular docking study of this compound with the 7PTG protein.

Target Protein PDB ID Organism Binding Affinity (kcal/mol) Interacting Amino Acid Residues
Penicillin-binding protein 37PTGPseudomonas aeruginosa-3.8Data not fully specified in the provided source, but involves hydrogen bonding and hydrophobic interactions. researchgate.net

Such predictive studies are invaluable for prioritizing compounds for experimental testing and for providing a structural basis for their observed biological activities.

Assessment of Binding Affinities

The assessment of binding affinities through computational methods is a cornerstone of modern drug discovery, allowing for the rapid screening of potential drug candidates and providing insights into the molecular interactions that govern ligand-protein recognition. For this compound and its analogs, molecular docking simulations are a primary tool used to predict how the molecule will bind to a specific protein target and to estimate the strength of this interaction, often expressed as a binding energy.

In one such in silico study, this compound was screened for its potential as an antibacterial agent by docking it against pathogenic bacterial target proteins. researchgate.net The simulations revealed specific interactions between the compound and the amino acid residues within the protein's binding site, providing a structural basis for its potential biological activity. researchgate.net

While specific binding energy values for this compound are not always detailed in the literature, studies on closely related anthraquinone derivatives provide a clear picture of the data that can be generated. These studies typically report binding affinities in units of kcal/mol, with more negative values indicating a stronger and more stable interaction. For example, molecular docking of various hydroxy chalcone (B49325) and flavone (B191248) derivatives against the Epidermal Growth Factor Receptor (EGFR) have shown binding energies ranging from -6.50 to -7.67 kcal/mol. unsoed.ac.id Similarly, docking studies of other anthraquinone derivatives against various protein targets, such as those from COVID-19, have reported binding affinities in the range of -7.2 to -8.2 kcal/mol. dnu.dp.ua These values are often compared to a known inhibitor or standard drug to gauge the potential efficacy of the test compound. unsoed.ac.idabap.co.in

The table below illustrates the type of data generated from such studies, showcasing binding affinities of various anthraquinone derivatives against different protein targets.

Table 1: Representative Binding Affinities of Anthraquinone Derivatives from Molecular Docking Studies

Compound/Derivative Protein Target Binding Affinity (kcal/mol) Reference
2',5'-dihydroxy-3,4-dimethoxychalcone EGFR -7.67 unsoed.ac.id
Erlotinib (Reference Ligand) EGFR -7.51 unsoed.ac.id
Triazene Derivative of Anthraquinone COVID-19 Main Protease -8.2 dnu.dp.ua
Emodin (B1671224) Caspase-3, Bcl-2, TNIK, CDK2 Good binding energies reported nih.gov
Chrysophanol (B1684469) Caspase-3, Bcl-2, TNIK, CDK2 Good binding energies reported nih.gov

This table is representative of data from computational studies on related compounds and is for illustrative purposes.

These computational assessments of binding affinity are crucial for prioritizing compounds for further experimental testing and for understanding the structure-activity relationships that drive molecular recognition.

Computer-Aided Drug Design (CADD) Frameworks

Computer-Aided Drug Design (CADD) encompasses a suite of computational methods that are integral to the discovery and development of new therapeutic agents. researchgate.netresearchgate.net These frameworks are particularly valuable in the context of natural products like anthraquinones, facilitating a more efficient and cost-effective research process. researchgate.net The general approach in a CADD framework for a compound like this compound typically involves a combination of structure-based and ligand-based methods. researchgate.net

A systematic review of CADD techniques used for anthraquinone derivatives in cancer treatment revealed that structure-based methods are the most common, often used in combination with ligand-based approaches. researchgate.net Molecular docking is a universally applied technique in these studies. researchgate.net

A typical CADD framework can be outlined as follows:

Target Identification and Validation: The process begins with identifying a biological target, usually a protein or enzyme, that is implicated in a particular disease.

Ligand and Receptor Preparation: The three-dimensional structures of the ligand (e.g., this compound) and the receptor protein are prepared. Ligand structures are often retrieved from databases like PubChem, while protein structures are typically obtained from the Protein Data Bank (PDB). researchgate.net

Molecular Docking: The ligand is then computationally "docked" into the binding site of the receptor. This process is carried out using software such as AutoDock or Glide. researchgate.net The program samples a vast number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

Virtual Screening: CADD frameworks often involve the virtual screening of large libraries of compounds. dntb.gov.ua This can be a ligand-based similarity search, where compounds structurally similar to a known active molecule are identified, or a structure-based virtual screen, where a library of compounds is docked against a protein target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): In cases where a set of compounds with known biological activities is available, QSAR models can be developed. researchgate.net These models establish a mathematical relationship between the chemical structure of the compounds and their biological activity, allowing for the prediction of activity for new, untested molecules. researchgate.net

Hit Identification and Lead Optimization: The most promising candidates from virtual screening and docking, often referred to as "hits," are then selected for further optimization. This may involve chemical modification of the hit compound to improve its binding affinity, selectivity, and pharmacokinetic properties. dntb.gov.ua

This systematic approach allows researchers to efficiently sift through a vast chemical space and identify promising drug candidates based on the anthraquinone scaffold for further experimental validation. dntb.gov.ua

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. researchgate.net For a ligand like this compound, MD simulations are used to study its interaction with a biological target in a more realistic, dynamic environment that includes solvent molecules and allows for the flexibility of both the ligand and the protein. researchgate.netnih.gov

The primary goal of running MD simulations in the context of drug design is to assess the stability of the ligand-protein complex predicted by molecular docking. While docking provides a static snapshot of the binding pose, MD simulations can reveal whether this pose is stable over a period of nanoseconds or microseconds. dnu.dp.uaresearchgate.net

In studies involving anthraquinone derivatives, MD simulations have been employed to:

Confirm Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, researchers can determine if the complex remains in a stable conformation.

Analyze Intermolecular Interactions: MD simulations allow for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that hold the ligand in the binding pocket. This helps to identify the key amino acid residues that are crucial for binding. researchgate.net

Calculate Binding Free Energy: More advanced techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Linear Interaction Energy (LIE), can be applied to the MD simulation trajectory to provide a more accurate estimation of the binding free energy, which is a better predictor of binding affinity than docking scores alone. mdpi.com

The insights from MD simulations are critical for validating docking results and for providing a deeper understanding of the molecular determinants of binding, which is invaluable for the rational design of more potent inhibitors. researchgate.net

Table 2: Application of Molecular Dynamics Simulations in the Study of Anthraquinone Derivatives

Study Focus Simulation Purpose Key Findings Reference
Anthraquinone derivatives as PGAM1 inhibitors Understand key residues and dominant interactions. Identified F22, K100, V112, W115, and R116 as vital residues for binding. researchgate.net
Bolinaquinone (a hydroxyquinone derivative) with clathrin terminal domain Predict binding mode and rationalize activity. Highlighted the importance of electrostatic contacts for proper binding. mdpi.com
Stiff-stilbene G-quadruplex DNA ligands Predict binding mechanisms and effects on DNA structure. Simulations correctly predicted ligands that perturb G4 topology. dnu.dp.ua

This table is representative of the application of MD simulations to related compounds and is for illustrative purposes.

Theoretical Studies of Reactivity Descriptors

Theoretical studies using methods like Density Functional Theory (DFT) are employed to calculate a range of molecular properties known as reactivity descriptors. researchgate.nethakon-art.com These descriptors provide quantitative measures of the chemical reactivity and stability of a molecule like this compound, offering insights into its behavior in chemical reactions. hakon-art.com

The most commonly calculated reactivity descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hakon-art.com

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate an electron (nucleophilicity), while the energy of the LUMO is related to its ability to accept an electron (electrophilicity). A high HOMO energy indicates a better electron donor, and a low LUMO energy indicates a better electron acceptor. hakon-art.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. abap.co.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index measures the energy stabilization when the system acquires an additional electronic charge from the environment. dntb.gov.ua

These calculations have been performed for various anthraquinone derivatives, revealing how different substituents influence their electronic properties and reactivity. researchgate.netdntb.gov.ua For example, DFT studies on hydroxylated anthraquinones have shown that intramolecular hydrogen bonding significantly affects the configuration and properties of the compounds. researchgate.net

Table 3: Representative DFT-Calculated Reactivity Descriptors for Anthraquinone-Related Compounds

Compound/Descriptor EHOMO (eV) ELUMO (eV) ΔE (eV) Electrophilicity Index (ω) Reference
Phenothiazine Derived Quinizarin - - 2.2902 - abap.co.in

This table is illustrative, showing the types of data generated from DFT studies on related compounds. Specific values for this compound would require a dedicated computational study.

Furthermore, local reactivity descriptors like the Fukui function can be calculated to predict which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. hakon-art.com These theoretical tools are invaluable for understanding and predicting the chemical behavior of this compound.

Computational Analysis of Photoenolization Mechanisms for Related Compounds

The study of photochemical reactions through computational methods provides a mechanistic understanding at the molecular level that is often inaccessible through experiments alone. While specific studies on the photoenolization of this compound are not prominent, research on the photochemistry of related hydroxyanthraquinones offers significant insights.

A key photochemical process for hydroxyanthraquinones is the tautomerization to form different quinone structures. For instance, a kinetic study on the photoamination of 1-hydroxyanthraquinone (B86950) revealed that the reaction proceeds through its tautomer, 9-hydroxy-1,10-anthraquinone. researchgate.net The study proposed that the reaction is initiated by electron transfer from an amine to the triplet excited state of this tautomer. researchgate.net

Computational analysis of such photochemical mechanisms typically involves:

Mapping Potential Energy Surfaces: Using quantum chemistry methods, researchers can map the potential energy surface of the molecule in its ground and excited states (e.g., singlet and triplet states).

Locating Key Structures: This mapping allows for the identification of minimum energy structures (reactants, intermediates, products) and transition states that connect them.

Calculating Reaction Pathways: The minimum energy path for the reaction can be determined, elucidating the step-by-step mechanism. For photochemical reactions, this includes identifying processes like intersystem crossing between different spin states (e.g., from a singlet to a triplet state). researchgate.net

Simulating Spectra: Methods like Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of the different species involved, which can then be compared with experimental data to validate the proposed mechanism. researchgate.net

These computational approaches are crucial for unraveling the complex mechanisms of photochemical reactions, such as photo-induced substitutions and rearrangements, in hydroxyanthraquinone systems. researchgate.net The understanding gained from these studies can guide the application of these compounds in areas like photodynamic therapy or materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 1-Hydroxy-4-methylanthraquinone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated anthraquinone precursors (e.g., 1-hydroxy-4-iodoanthraquinone) and methyl-substituted boronic acids. Optimal conditions include palladium catalysts (e.g., Pd(PPh₃)₄), anhydrous solvents (e.g., THF or DMF), and inert atmospheres to prevent oxidation. Reaction temperatures (80–120°C) and stoichiometric ratios of reagents critically impact yields, with purification achieved via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and hydrogen-bonding networks, as demonstrated in studies of related anthraquinones . Complementary techniques include FT-IR (to identify hydroxyl and carbonyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use impervious gloves (nitrile or neoprene), lab coats, and eye protection to avoid skin/eye contact. Work under fume hoods to minimize inhalation of dust. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage requires airtight containers in cool, dark conditions to prevent degradation .

Advanced Research Questions

Q. How do substituent positions (hydroxy and methyl groups) modulate the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that the hydroxyl group at position 1 enhances hydrogen bonding with target residues (e.g., Tyr291 in bacterial enzymes), while the methyl group at position 4 increases hydrophobicity, improving membrane permeability. Comparative docking simulations show a binding affinity of −3.8 kcal/mol for this compound, outperforming methyl-only analogs .

Q. What mechanisms underlie the cytotoxic effects of this compound in cancer cell lines?

  • Methodological Answer : In DU-145 prostate cancer cells, cytotoxicity (IC₅₀: 125–1000 μg·mL⁻¹) is linked to intercalation into DNA, disrupting replication, and induction of oxidative stress via redox cycling of the quinone moiety. Flow cytometry and ROS assays are critical for validating these mechanisms .

Q. How can in silico approaches optimize this compound derivatives for enhanced antibacterial activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify derivatives with improved binding to bacterial targets like DNA gyrase. Modifications at position 2 (e.g., halogenation) or position 4 (bulky substituents) are prioritized based on binding energy and stability metrics .

Q. What experimental discrepancies exist in reported bioactivity data for this compound?

  • Methodological Answer : Variability in cytotoxicity assays (e.g., MTT vs. trypan blue exclusion) and solvent choice (DMSO vs. ethanol) can alter compound solubility and bioavailability. Standardizing cell lines (e.g., DU-145 vs. HeLa) and normalizing to positive controls (e.g., doxorubicin) mitigate inconsistencies .

Q. How do hydrogen-bonding networks in crystal structures influence the physicochemical properties of this compound?

  • Methodological Answer : SC-XRD studies show intramolecular hydrogen bonds between the hydroxyl group and adjacent carbonyl oxygen, stabilizing planar conformations. These interactions reduce solubility in polar solvents but enhance thermal stability, as evidenced by TGA-DSC analyses .

Q. Can plant-based biosynthesis (e.g., hairy root cultures) serve as a sustainable alternative for producing this compound?

  • Methodological Answer : Genetic transformation of Ceratotheca triloba with Agrobacterium rhizogenes induces hairy roots that produce anthraquinones. Optimizing culture media (e.g., MS basal salts with 2,4-D) and elicitors (e.g., jasmonic acid) can increase yields, though scalability remains challenging .

Methodological Notes

  • Data Interpretation : Cross-reference cytotoxicity data with pharmacokinetic models (e.g., ADMET predictions) to prioritize derivatives for in vivo testing.
  • Experimental Design : Include negative controls (e.g., unsubstituted anthraquinones) in bioactivity studies to isolate substituent effects.

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